Ethyl 3-cyclohexyl-2-fluoropropanoate

Lipophilicity LogP Drug design

Ethyl 3-cyclohexyl-2-fluoropropanoate (CAS 1803587-34-9) is a fluorinated ester with the molecular formula C₁₁H₁₉FO₂ and a molecular weight of 202.27 g/mol, recognized as a versatile small-molecule scaffold for life science and materials research [REFS-1, REFS-2]. The compound features a cyclohexyl group at the β-position and a fluorine atom at the α-position of the propanoate ester backbone—a substitution pattern that distinguishes it from non-fluorinated cyclohexylpropanoates and simpler fluoroesters such as ethyl 2-fluoropropanoate or ethyl 3-fluoropropanoate [REFS-3, REFS-4].

Molecular Formula C11H19FO2
Molecular Weight 202.27 g/mol
CAS No. 1803587-34-9
Cat. No. B1381055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyclohexyl-2-fluoropropanoate
CAS1803587-34-9
Molecular FormulaC11H19FO2
Molecular Weight202.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1CCCCC1)F
InChIInChI=1S/C11H19FO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3
InChIKeyXWVWXMAXBYKOEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-cyclohexyl-2-fluoropropanoate (CAS 1803587-34-9): Procurement-Ready Fluorinated Ester for Life Science and Specialty Chemical Research


Ethyl 3-cyclohexyl-2-fluoropropanoate (CAS 1803587-34-9) is a fluorinated ester with the molecular formula C₁₁H₁₉FO₂ and a molecular weight of 202.27 g/mol, recognized as a versatile small-molecule scaffold for life science and materials research [REFS-1, REFS-2]. The compound features a cyclohexyl group at the β-position and a fluorine atom at the α-position of the propanoate ester backbone—a substitution pattern that distinguishes it from non-fluorinated cyclohexylpropanoates and simpler fluoroesters such as ethyl 2-fluoropropanoate or ethyl 3-fluoropropanoate [REFS-3, REFS-4]. As a liquid at ambient temperature with a calculated LogP of 2.858 and TPSA of 26.3 Ų, Ethyl 3-cyclohexyl-2-fluoropropanoate occupies a distinctive physicochemical space combining moderate lipophilicity with a compact polar surface area, relevant for applications requiring balanced hydrophobic-hydrophilic character .

Why Ethyl 3-cyclohexyl-2-fluoropropanoate Cannot Be Interchanged with Generic Fluoroesters or Non-Fluorinated Cyclohexyl Analogs


Generic substitution among fluorinated propanoate esters is not straightforward due to the convergence of the β-cyclohexyl group and the α-fluorine atom within the same scaffold—a combination that modulates both steric and electronic properties simultaneously . Non-fluorinated cyclohexylpropanoates (e.g., ethyl 3-cyclohexylpropanoate) lack the electron-withdrawing and metabolic-stability advantages conferred by the α-fluorine, while simpler fluoroesters such as ethyl 2-fluoropropanoate (lacking the cyclohexyl group) differ substantially in lipophilicity, steric bulk, and membrane permeability [1]. Furthermore, the oxo-substituted close analog ethyl 3-cyclohexyl-2-fluoro-3-oxopropanoate (CAS 118460-46-1) introduces a β-keto functionality absent in Ethyl 3-cyclohexyl-2-fluoropropanoate, altering both reactivity and hydrogen-bonding capacity and making the two compounds functionally non-interchangeable in synthetic pathways targeting the saturated scaffold .

Quantitative Procurement Evidence for Ethyl 3-cyclohexyl-2-fluoropropanoate (CAS 1803587-34-9) vs. Closest Analogs


Lipophilicity: The Cyclohexyl-Fluorine Synergy Produces a LogP Profile Distinct from Key Analogs

Ethyl 3-cyclohexyl-2-fluoropropanoate exhibits a calculated LogP of 2.858 . In contrast, ethyl 2-fluoropropanoate (lacking the cyclohexyl ring) has a substantially lower LogP (experimental LogP ≈ 0.73), representing a ΔLogP difference of approximately +2.1 units [1]. Compared to ethyl 3-cyclohexylpropanoate (the non-fluorinated analog), the α-fluorine substitution introduces additional polarity through the C–F bond dipole while simultaneously increasing lipophilicity through altered hydrogen-bonding capacity—an effect consistent with established fluorine-mediated LogP modulation in small molecules where monofluorination at the α-position of esters typically produces 0.2–0.8 LogP unit shifts relative to the non-fluorinated parent [2].

Lipophilicity LogP Drug design

Topological Polar Surface Area: A Highly Compact 26.3 Ų TPSA That Sustains Favorable Permeability Characteristics

The calculated TPSA for Ethyl 3-cyclohexyl-2-fluoropropanoate is 26.3 Ų, as reported on the Leyan platform . By comparison, the β-keto analogue ethyl 3-cyclohexyl-2-fluoro-3-oxopropanoate (CAS 118460-46-1, C₁₁H₁₇FO₃) contains an additional carbonyl oxygen, increasing the hydrogen-bond acceptor count and producing an estimated TPSA of approximately 43.4 Ų—a relative increase of ~65% . This difference places Ethyl 3-cyclohexyl-2-fluoropropanoate squarely within the favorable TPSA range (<60 Ų) typically associated with good oral absorption, while the oxo-analog begins to approach the TPSA ceiling (>60–70 Ų) where permeability may become compromised [1].

TPSA Permeability Oral bioavailability

Synthetic Versatility: The Saturated Fluorinated Ester Scaffold Offers Broader Downstream Reactivity Than the β-Keto Analog

Ethyl 3-cyclohexyl-2-fluoropropanoate serves as a precursor to three major derivatization pathways: (i) ester hydrolysis to 3-cyclohexyl-2-fluoropropanoic acid (CAS 81520-20-9, MW 174.21, available as a versatile small-molecule scaffold) ; (ii) ester reduction to the corresponding fluorinated alcohol; and (iii) nucleophilic substitution at the fluorine-bearing α-carbon . In contrast, the β-keto analog (CAS 118460-46-1) introduces an additional reactive ketone site (C=O at the β-position), which can lead to competing reactivity (e.g., enolate formation, keto-enol tautomerism, and condensation side reactions) during transformations intended to target only the ester group . The saturated scaffold of Ethyl 3-cyclohexyl-2-fluoropropanoate thus offers more predictable, controllable derivatization compared to the difunctional β-keto-ester analog.

Building block Synthetic chemistry Fluorinated intermediates

Role in Pharmaceutical Intermediate Synthesis: Fluorocyclohexyl Scaffolds as Key Building Blocks in Patent-Protected Synthetic Routes

Cyclohexanecarboxylic acid derivatives bearing fluorine substitution have been explicitly claimed as intermediates in patented processes for the preparation of pharmaceutically active compounds [REFS-1, REFS-2]. The free acid form of the target compound, 3-cyclohexyl-2-fluoropropanoic acid (CAS 81520-20-9), is catalogued as a 'versatile small molecule scaffold' for use in medicinal chemistry and agrochemical development . Additionally, the 4,4-difluorocyclohexyl analog—3-(4,4-difluorocyclohexyl)-2-fluoropropanoic acid—has been investigated for bioactivity in drug discovery programs, establishing the broader class of fluorocyclohexyl-propanoic acid derivatives as a recognized pharmacophore scaffold .

Pharmaceutical intermediates Patent synthesis Fluorinated building blocks

Computed Drug-Likeness Profile: Low Hydrogen-Bond Donor Count and Moderate Rotatable Bond Count Favor Bioavailability Relative to Peptidic Cyclohexyl Building Blocks

Ethyl 3-cyclohexyl-2-fluoropropanoate has computed ADME-relevant descriptors including: H-bond donors = 0, H-bond acceptors = 2, and rotatable bonds = 4 . These values satisfy three of four Lipinski Rule of Five criteria (MW < 500, HBD ≤ 5, HBA ≤ 10) and the Veber criteria (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) [1]. By comparison, the widely used Fmoc-ACHPA building block (CAS 130597-31-8)—a cyclohexyl-containing amino acid derivative for peptide synthesis—has MW = 423.5, HBD = 2, HBA = 5, and 8 rotatable bonds, placing it at considerably higher molecular complexity . The compact profile of Ethyl 3-cyclohexyl-2-fluoropropanoate (MW 202.27) positions it as an early-stage fragment-like building block, whereas Fmoc-ACHPA and similar protected amino acids are late-stage coupling reagents with significantly greater size and functionality.

Drug-likeness Bioavailability Physicochemical profiling

In Silico Fragment Profile: Balanced Hydrophobicity (LogP 2.858) Positions the Scaffold at the Upper Bound of Fragment-Like Space While Retaining Acceptable Solubility Potential

The calculated LogP of 2.858 places Ethyl 3-cyclohexyl-2-fluoropropanoate near the upper lipophilicity boundary recommended for fragment libraries (commonly LogP ≤ 3.0 for fragment screening collections) [REFS-1, REFS-2]. By comparison, the non-fluorinated analog ethyl 3-cyclohexylpropanoate (estimated LogP ~2.3–2.6) falls lower in the lipophilicity range, while the β-keto analog (CAS 118460-46-1, MW 216.25) introduces additional polar functionality that may reduce LogP slightly . The fluorine atom in Ethyl 3-cyclohexyl-2-fluoropropanoate thus provides a calibrated increase in lipophilicity—within acceptable fragment thresholds—that can enhance binding affinity through hydrophobic contacts without triggering solubility or promiscuity concerns associated with excessively lipophilic fragments (LogP > 3.5) [1].

Fragment-based drug discovery FBDD Lipophilicity

High-Value Application Scenarios for Ethyl 3-cyclohexyl-2-fluoropropanoate Based on Differentiated Physicochemical and Synthetic Properties


Medicinal Chemistry: Fluorinated Fragment Library Expansion for FBDD Campaigns Targeting Hydrophobic Binding Pockets

With a cLogP of 2.858, MW of 202.27, and TPSA of 26.3 Ų—all compliant with the Rule of Three for fragment-based drug discovery—Ethyl 3-cyclohexyl-2-fluoropropanoate is ideally suited for inclusion in fluorinated fragment screening libraries . The compound's cyclohexyl group provides three-dimensional hydrophobic contacts not achievable with planar aromatic fragments, while the α-fluorine atom serves as a sensitive ¹⁹F NMR probe for ligand-observed binding assays . Compared to non-fluorinated cyclohexyl fragments, the fluorine substituent enables direct monitoring of protein–ligand interactions via ¹⁹F NMR without the need for protein labeling or complex 2D NMR experiments [1].

Process Chemistry: Controlled Derivatization to 3-Cyclohexyl-2-fluoropropanoic Acid for Amide Coupling in Drug Candidate Synthesis

The ester functionality of Ethyl 3-cyclohexyl-2-fluoropropanoate can be cleanly hydrolyzed to the corresponding carboxylic acid (CAS 81520-20-9), which is commercially recognized as a 'versatile small molecule scaffold' . Unlike the β-keto analog (CAS 118460-46-1), the saturated scaffold eliminates competing keto-derived side reactions during amide coupling (e.g., using HATU, EDC/HOBt), enabling straightforward incorporation into peptide-like or small-molecule drug candidates with predictable regiochemistry . The resulting amide conjugates retain the fluorine atom at the α-position for metabolic stabilization relative to non-fluorinated analogs [1].

Agrochemical Research: Development of Fluorinated Cyclohexyl-Containing Crop Protection Agents with Enhanced Environmental Stability

The cyclohexyl-fluoropropanoate scaffold class has been implicated in the development of fluorinated agrochemicals, where the fluorine atom enhances metabolic stability against cytochrome P450-mediated degradation in target organisms . The free acid form (3-cyclohexyl-2-fluoropropanoic acid) serves as a building block in the synthesis of fluorinated agrochemicals . The moderate LogP (~2.86) and compact TPSA (26.3 Ų) of the ethyl ester facilitate formulation into sprayable or granular delivery systems, while the hydrolytic lability of the ester bond enables pro-pesticide strategies where the active acid is released upon environmental exposure [1].

Specialty Chemicals: Synthesis of Fluorinated Cyclohexyl Alcohols and Amines for Materials Science Applications

Reduction of Ethyl 3-cyclohexyl-2-fluoropropanoate with LiAlH₄ or NaBH₄ yields 3-cyclohexyl-2-fluoropropanol—a fluorinated alcohol building block with potential applications in liquid crystal dopants, fluorinated surfactants, or polymer modifiers where the cyclohexyl group imparts rigidity and the fluorine atom introduces desirable dielectric or surface-energy properties . Nucleophilic substitution at the α-fluoro carbon with amines provides access to fluorinated cyclohexyl amines, expanding the accessible chemical space beyond what is available from the β-keto analog .

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